![molecular formula C20H44N2O B14507740 1-[(3-Aminopropyl)amino]heptadecan-2-OL CAS No. 62745-94-2](/img/structure/B14507740.png)
1-[(3-Aminopropyl)amino]heptadecan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(3-Aminopropyl)amino]heptadecan-2-OL is a chemical compound with the molecular formula C20H44N2O. It consists of 44 hydrogen atoms, 20 carbon atoms, 2 nitrogen atoms, and 1 oxygen atom . This compound is notable for its structure, which includes an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
The synthesis of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves several steps, typically starting with the preparation of the heptadecan-2-OL backbone. The amino groups are then introduced through a series of reactions involving reagents such as amines and catalysts. Industrial production methods may involve optimizing these reactions for higher yields and purity, often using advanced techniques like continuous flow reactors and high-pressure conditions .
Análisis De Reacciones Químicas
1-[(3-Aminopropyl)amino]heptadecan-2-OL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form simpler amines or alcohols.
Substitution: The amino groups can participate in substitution reactions, where they are replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. .
Aplicaciones Científicas De Investigación
1-[(3-Aminopropyl)amino]heptadecan-2-OL has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with proteins and enzymes.
Medicine: Research is ongoing into its potential therapeutic uses, such as in drug delivery systems or as a precursor to pharmaceuticals.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 1-[(3-Aminopropyl)amino]heptadecan-2-OL involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The hydroxyl group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall behavior in biological systems .
Comparación Con Compuestos Similares
1-[(3-Aminopropyl)amino]heptadecan-2-OL can be compared with other similar compounds, such as:
Heptadecan-2-OL: Lacks the amino groups, making it less versatile in chemical reactions.
1-(3-Aminopropylamino)heptadecan-2-OL: Similar structure but may have different reactivity due to the position of the amino groups.
Heptadecan-1-ol: Another similar compound but with different functional groups and reactivity
This compound’s unique combination of amino and hydroxyl groups makes it particularly useful in a variety of applications, setting it apart from other similar molecules.
Propiedades
Número CAS |
62745-94-2 |
|---|---|
Fórmula molecular |
C20H44N2O |
Peso molecular |
328.6 g/mol |
Nombre IUPAC |
1-(3-aminopropylamino)heptadecan-2-ol |
InChI |
InChI=1S/C20H44N2O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-20(23)19-22-18-15-17-21/h20,22-23H,2-19,21H2,1H3 |
Clave InChI |
BZHXRUMBMYRXFF-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCC(CNCCCN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


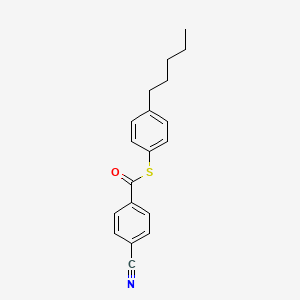
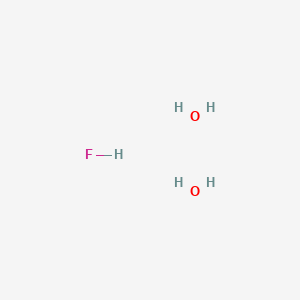
![Bis[2-(4-phenylpiperazin-1-yl)ethyl] 2-amino-4,6-dimethyl-3-oxo-3H-phenoxazine-1,9-dicarboxylate](/img/structure/B14507666.png)
![[1-Methoxy-2-(2-phenylcyclopenten-1-yl)cyclopentyl]benzene](/img/structure/B14507678.png)

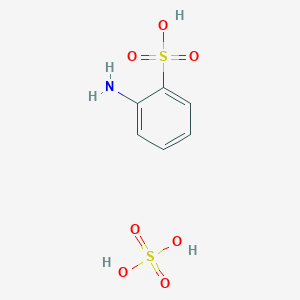
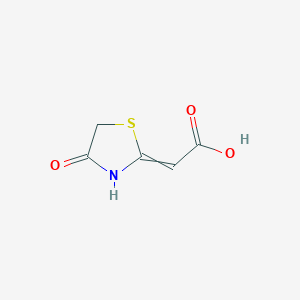
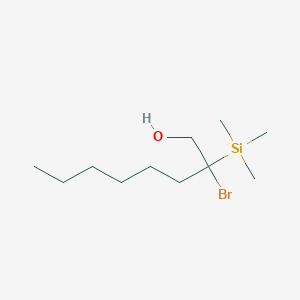
![2-[2-(Tridecafluorohexyl)-5,6-dihydropyrimidin-1(4H)-yl]ethan-1-ol](/img/structure/B14507708.png)
![(E)-(3-phenyl-1H-cyclohepta[b]pyrrol-8-ylidene)hydrazine](/img/structure/B14507720.png)

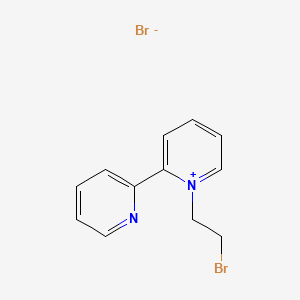
![Diphenyl[(triethylsilyl)ethynyl]arsane](/img/structure/B14507752.png)
![2-[1-(Methylamino)butylidene]-5-(propan-2-yl)cyclohexane-1,3-dione](/img/structure/B14507755.png)
